molecular formula C24H20F3N5O2S B12023368 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12023368
M. Wt: 499.5 g/mol
InChI Key: KAJRTSYQZCYIKO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common method includes the reaction of isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by further reactions involving NaOH and hydrochloric acid . The final product is obtained through recrystallization from ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H20F3N5O2S

Molecular Weight

499.5 g/mol

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H20F3N5O2S/c1-2-34-20-10-8-19(9-11-20)32-22(16-5-4-12-28-14-16)30-31-23(32)35-15-21(33)29-18-7-3-6-17(13-18)24(25,26)27/h3-14H,2,15H2,1H3,(H,29,33)

InChI Key

KAJRTSYQZCYIKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CN=CC=C4

Origin of Product

United States

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